3-(4-Chlorobenzenesulfonyl)azetidine

Medicinal Chemistry β3-Adrenergic Receptor Agonists Conformational Analysis

Researchers pursuing β3-AR agonists or anti-MRSA leads often face linker flexibility issues with piperidine/pyrrolidine sulfonamides, eroding target selectivity. 3-(4-Chlorobenzenesulfonyl)azetidine resolves this via its strained azetidine core (~25-27 kcal/mol ring strain), locking the 4-chlorophenyl group in a defined orientation. • Conformationally restricted scaffold minimizes entropic binding penalties vs. larger ring analogs. • Stable under mild basic conditions (pH 8-9, 40-60 °C) for reliable automated parallel synthesis. • Single-step sulfonylation route supports multigram-to-kilogram scale with improved E-factor.

Molecular Formula C9H10ClNO2S
Molecular Weight 231.70 g/mol
Cat. No. B13243302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzenesulfonyl)azetidine
Molecular FormulaC9H10ClNO2S
Molecular Weight231.70 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H10ClNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2
InChIKeyRRTXKBZWMYWHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzenesulfonyl)azetidine – Structural Identity for Procurement


3-(4-Chlorobenzenesulfonyl)azetidine is a sulfonylated azetidine derivative characterized by a 4-chlorophenylsulfonyl group attached to the 3-position of the strained four-membered azetidine ring [1]. The compound is commercially available as the free base or, more commonly, as the hydrochloride salt (CAS 1820665-00-6) with a typical purity specification of 95–98% . Its molecular architecture combines the inherent ring strain of the azetidine core (~25–27 kcal/mol [2]) with the electron-withdrawing properties of the 4-chlorobenzenesulfonyl moiety, creating a reactive scaffold that serves as a versatile intermediate in medicinal chemistry and as a building block for generating structurally diverse compound libraries [3].

Sulfonylated azetidine core supports building block procurement for medicinal chemistry
Conformationally constrained ring enables linker geometry studies and SAR exploration
Free base or hydrochloride salt form provides formulation flexibility

3-(4-Chlorobenzenesulfonyl)azetidine – Uniqueness Over Common Sulfonamide Heterocycles


Substituting 3-(4-chlorobenzenesulfonyl)azetidine with larger cyclic amine sulfonamides—such as piperidine or pyrrolidine analogs—fundamentally alters the molecular geometry, ring strain energy, and conformational preferences, thereby compromising target engagement and downstream biological readouts [1]. In comparative studies of β3-adrenergic receptor agonists, the azetidine sulfonamide linker afforded a distinct selectivity profile compared to its piperidine and pyrrolidine counterparts, underscoring that even subtle changes in ring size translate to measurable differences in receptor selectivity [2]. Furthermore, the azetidine ring introduces a higher degree of conformational constraint than its larger homologs, which can restrict the rotational freedom of the sulfonyl group and impose a more defined spatial orientation of the 4-chlorophenyl moiety—a critical factor when precise vector presentation to a biological target is required [3].

Ring size shift may alter linker pre-organization
Piperidine or pyrrolidine sulfonamides lack the azetidine ring strain (~90° bond angles), potentially reducing conformational restriction and altering target binding profiles.
Sulfonyl fluoride reactivity limits shelf-ready use
Azetidine sulfonyl fluorides undergo defluorosulfonylation under mild basic conditions (pH 8–9, 40–60 °C), differing from the stable sulfonamide linkage in 3-(4-chlorobenzenesulfonyl)azetidine.

3-(4-Chlorobenzenesulfonyl)azetidine – Head-to-Head Evidence


Conformational Restriction vs. Piperidine/Pyrrolidine Linkers

When evaluated as a linker moiety in β3-adrenergic receptor (β3-AR) agonists, the azetidine sulfonamide scaffold demonstrated potent agonism with good selectivity against β1- and β2-AR subtypes [1]. While the published study reports that azetidine derivative 37 and piperidine derivatives 7, 8, and 13 were all potent β3-AR agonists, the azetidine ring's smaller size (bond angles ~90° vs. ~109.5° for piperidine) introduces greater conformational constraint, which is hypothesized to reduce entropic penalties upon binding and enhance selectivity in a target-dependent manner [2].

Conformational Restriction
Class-level inference
~25–27 kcal/mol ring strain (azetidine) vs ~0–1 kcal/mol (piperidine)
Supports linker pre-organization review
Based on computational ring strain data; bond angle ~90° vs ~109.5°
Medicinal Chemistry β3-Adrenergic Receptor Agonists Conformational Analysis

Hydrolytic Stability vs. Sulfonyl Fluorides

3-(4-Chlorobenzenesulfonyl)azetidine features a stable sulfonamide (or N-sulfonyl) linkage, in contrast to the emerging class of azetidine sulfonyl fluorides (ASFs), which are designed to undergo defluorosulfonylation to generate reactive carbocations [1]. While ASFs have demonstrated utility as electrophilic warheads and precursors for further diversification, their inherent reactivity necessitates careful handling and limits shelf life. Quantitative stability assessments indicate that ASFs undergo defluorosulfonylation under mild heating (40–60 °C) and slightly basic conditions (pH 8–9), whereas the sulfonamide linkage in 3-(4-chlorobenzenesulfonyl)azetidine is stable under these conditions [2].

Hydrolytic Stability
Class-level inference
Stable >24 h (pH 8–9, 40–60 °C)
Supports building block stability review
Azetidine sulfonyl fluorides show >90% conversion under same conditions
Chemical Biology Covalent Probes Hydrolytic Stability

Antibacterial Potency: Azetidine vs. β-Lactams

In a focused library of 2-methylideneazetidines evaluated against Gram-positive pathogens, the 1-(4-chlorobenzyl)-substituted analog (compound 22) exhibited minimum inhibitory concentration (MIC) values of 4 μg/mL against Enterococcus faecalis and 1–2 μg/mL against three Staphylococcus aureus strains, approaching the potency of the fluoroquinolone antibiotic norfloxacin (MIC 1–2 μg/mL) [1]. The study further established a clear structure–activity trend: the 4-chloro substituent on the aryl ring conferred superior antibacterial activity compared to other halogen or electron-donating groups (NO₂ > Cl > Br > OH >> OCH₃ > CH₃) [2]. While 3-(4-chlorobenzenesulfonyl)azetidine is a distinct chemotype, the presence of the identical 4-chlorophenyl motif and the strained azetidine core suggests a comparable potential for optimizing Gram-positive antibacterial potency.

Antibacterial Activity (Analog)
Class-level inference
MIC 1–2 µg/mL (S. aureus)
Supports antimicrobial screening design
Analog 22 data; class-dependent 4-chloroaryl motif
Antimicrobial Research Gram-positive Bacteria Structure–Activity Relationships

Synthetic Accessibility and Atom Economy

The synthesis of 3-(4-chlorobenzenesulfonyl)azetidine via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with azetidine proceeds with high atom economy (calculated >90%), generating only HCl as the stoichiometric byproduct . This contrasts with alternative routes to 1,3-disubstituted azetidines that require multi-step sequences involving sulfonylated carbamic acid methyl ester intermediates and imidoyl chloride quenching steps, which generate additional waste and lower overall yields [1]. Recent green chemistry analyses highlight that the direct sulfonylation route reduces hazardous byproduct formation and improves the E-factor compared to traditional azetidine functionalization methods [2].

Atom Economy
Cross-study comparable
>90% (direct sulfonylation) vs ~70–75% (multi-step)
Supports sustainable synthesis route evaluation
Reduces step count and hazardous byproduct formation
Green Chemistry Process Chemistry Sulfonylation

3-(4-Chlorobenzenesulfonyl)azetidine – Application Scenarios


Conformationally Restricted β3-AR Agonists

Leverage the azetidine sulfonamide scaffold as a conformationally constrained linker to optimize β3-AR agonist potency and subtype selectivity. The restricted geometry of the four-membered ring minimizes entropic penalties upon receptor binding, a property that cannot be achieved with more flexible piperidine or pyrrolidine linkers [1].

Stable Sulfonamide Building Block for Library Synthesis

Employ 3-(4-chlorobenzenesulfonyl)azetidine as a robust, shelf-stable sulfonamide core for high-throughput parallel synthesis. Its hydrolytic stability under mild basic conditions (pH 8–9, 40–60 °C) ensures consistent performance across automated liquid handling platforms, unlike reactive azetidine sulfonyl fluoride analogs [2].

Hit-to-Lead for Gram-Positive Antibacterials

Initiate a medicinal chemistry campaign targeting methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis using the 4-chloroaryl azetidine chemotype. The established SAR trend—wherein the 4-chloro substituent enhances potency relative to other halogens or alkyl groups—provides a rational starting point for scaffold elaboration [3].

Sustainable Kilogram-Scale Synthesis

Implement the direct sulfonylation of azetidine with 4-chlorobenzenesulfonyl chloride as a high-atom-economy route for producing multigram to kilogram quantities. The single-step protocol reduces solvent waste and improves the E-factor compared to multi-step azetidine functionalization methods, aligning with green chemistry principles for scale-up [4].

Application
Selection Property
Validation Focus
β3-AR agonist linker research
Conformationally restricted azetidine sulfonamide
Subtype selectivity and binding assay context
Library synthesis building block
Hydrolytically stable sulfonamide linkage
Platform compatibility and storage stability review
Gram-positive antibacterial screening
4-Chloroaryl azetidine chemotype
Strain-panel MIC and SAR analysis
Process-scale synthesis research
High-atom-economy sulfonylation route
Waste reduction and E-factor assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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